

Application Notes and Protocols for Fura-2 Pentapotassium Salt in Flow Cytometry

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Compound of Interest

Compound Name: *Fura-2 pentapotassium*

Cat. No.: *B2536095*

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Introduction

Fura-2 is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium ($[Ca^{2+}]_i$). Its pentapotassium salt form is a membrane-impermeant version of the dye, which necessitates physical loading methods to introduce it into live cells. Once inside, Fura-2's fluorescence excitation spectrum shifts upon binding to Ca^{2+} , allowing for a ratiometric measurement that corrects for variables such as cell size, dye concentration, and instrument fluctuations. This makes **Fura-2 pentapotassium** salt a robust tool for studying intracellular calcium dynamics in response to various stimuli in flow cytometry applications.

Upon binding to calcium, the excitation maximum of Fura-2 shifts from approximately 380 nm (Ca^{2+} -free) to 340 nm (Ca^{2+} -bound), while the emission maximum remains around 510 nm.^[1] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.

Key Applications in Flow Cytometry

- **Drug Discovery:** Screening compounds that modulate intracellular calcium signaling pathways, particularly those involving G protein-coupled receptors (GPCRs) and ion channels.^[2]

- **Cell Signaling Research:** Investigating the role of calcium as a second messenger in various cellular processes, including activation, proliferation, and apoptosis.
- **Toxicology:** Assessing the effects of xenobiotics on cellular calcium homeostasis.
- **Immunology:** Studying calcium mobilization in immune cells following receptor engagement.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of **Fura-2 pentapotassium** salt in flow cytometry.

Table 1: Spectral Properties of Fura-2

Parameter	Ca ²⁺ -Free	Ca ²⁺ -Bound
Excitation Wavelength (nm)	~363 - 380[2]	~335 - 340[2]
Emission Wavelength (nm)	~510 - 512[2]	~505 - 510[2]
Dissociation Constant (Kd)	{~145 nM[2]}	

Table 2: Typical Flow Cytometer Settings for Fura-2 Ratiometric Measurement

Parameter	Setting
Excitation Source	UV Laser (e.g., 355 nm)
Emission Detector 1 (for 340 nm excitation)	Bandpass filter centered around 510 nm
Emission Detector 2 (for 380 nm excitation)	Bandpass filter centered around 510 nm
Data Acquisition	Ratio of Emission 1 / Emission 2

Experimental Protocols

I. Loading Fura-2 Pentapotassium Salt into Suspension Cells via Electroporation

Electroporation is a method that uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of membrane-impermeant molecules like **Fura-2 pentapotassium** salt.

Materials:

- **Fura-2 pentapotassium** salt
- Electroporation buffer (e.g., sucrose-based buffer)[3]
- Cell suspension
- Electroporator and cuvettes

Protocol:

- Cell Preparation:
 - Harvest cells and wash them twice with a suitable buffer (e.g., PBS without $\text{Ca}^{2+}/\text{Mg}^{2+}$).
 - Resuspend the cell pellet in cold electroporation buffer at a concentration of 1×10^7 cells/mL.
- Electroporation:
 - Add **Fura-2 pentapotassium** salt to the cell suspension to a final concentration of 10-50 μM . The optimal concentration should be determined empirically.
 - Transfer the cell suspension containing Fura-2 to a pre-chilled electroporation cuvette.
 - Apply an electrical pulse. The optimal electroporation parameters (voltage, capacitance, and pulse duration) are cell-type dependent and must be optimized. Start with parameters known to be effective for your cell type for other applications.
 - Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes.
- Post-Electroporation:

- Gently transfer the cells from the cuvette to a tube containing pre-warmed culture medium.
- Incubate the cells at 37°C for 30-60 minutes to allow for membrane resealing and recovery.
- Wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca^{2+} and Mg^{2+}) to remove extracellular Fura-2.
- Resuspend the cells in the appropriate buffer for flow cytometry analysis.

II. In Situ Calibration of Intracellular Fura-2 for Flow Cytometry

This protocol allows for the determination of the minimum (R_{\min}) and maximum (R_{\max}) fluorescence ratios, which are essential for converting the experimental ratio to an absolute intracellular calcium concentration.

Materials:

- Fura-2 loaded cells
- Ionomycin (a calcium ionophore)
- EGTA (a calcium chelator)
- Calcium-free buffer
- Calcium-saturating buffer

Protocol:

- Establish a Baseline:
 - Acquire data from the Fura-2 loaded cells in a physiological buffer to establish the basal fluorescence ratio.
- Determine Maximum Fluorescence Ratio (R_{\max}):

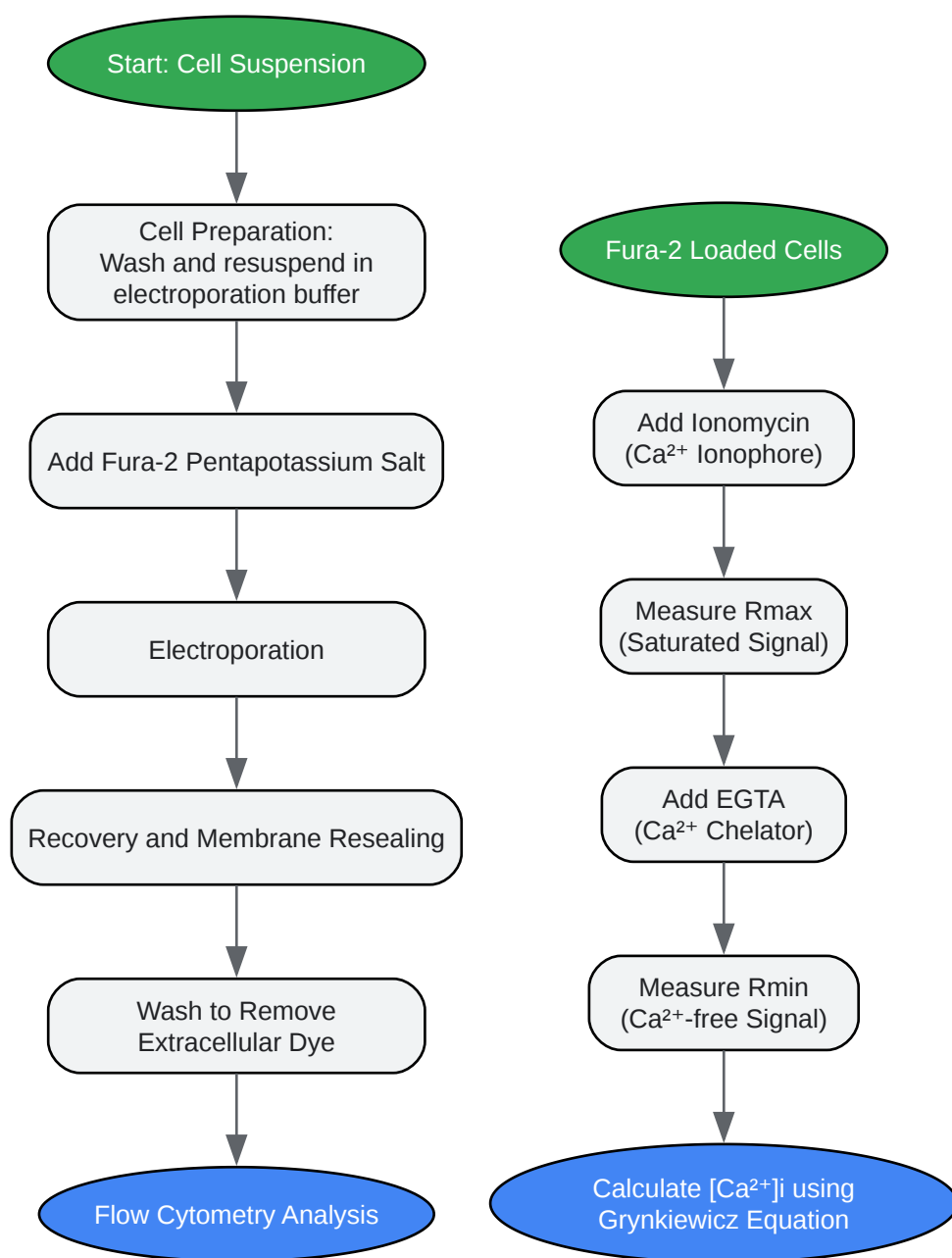
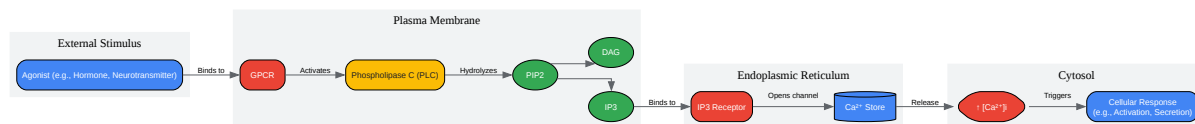
- To a sample of Fura-2 loaded cells, add ionomycin to a final concentration of 1-5 μM . This will allow extracellular calcium to flood the cell, saturating the intracellular Fura-2.
- Acquire the fluorescence ratio until a stable maximum is reached. This value represents R_{max} .
- Determine Minimum Fluorescence Ratio (R_{min}):
 - To a separate sample of Fura-2 loaded cells, first add ionomycin (1-5 μM).
 - After the initial rise in the fluorescence ratio, add EGTA to a final concentration that is sufficient to chelate all available calcium (e.g., 5-10 mM). This will chelate the intracellular calcium, resulting in the Ca^{2+} -free form of Fura-2.
 - Acquire the fluorescence ratio until a stable minimum is reached. This value represents R_{min} .
- Calculation of Intracellular Calcium Concentration: The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

$$[\text{Ca}^{2+}]_i = K_d * [(R - R_{\text{min}}) / (R_{\text{max}} - R)] * (S_{f2} / S_{b2})$$

Where:

- K_d is the dissociation constant of Fura-2 for Ca^{2+} (~145 nM).[\[2\]](#)
- R is the experimentally measured fluorescence ratio.
- R_{min} is the minimum fluorescence ratio.
- R_{max} is the maximum fluorescence ratio.
- S_{f2}/S_{b2} is the ratio of fluorescence intensities at 380 nm excitation for Ca^{2+} -free and Ca^{2+} -bound Fura-2, respectively. This value can often be determined from the calibration experiment.

Visualizations



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